3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-pyridin-2-ylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-7-15-11-13-10(6-14(8)11)9-4-2-3-5-12-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQLRIDRLKDYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 6 Pyridin 2 Yl Imidazo 2,1 B Thiazole and Analogous Structures
Classical Synthetic Approaches for Imidazo[2,1-B]thiazole (B1210989) Ring System Construction
Traditional methods for building the imidazo[2,1-b]thiazole core have long been the foundation of its chemistry. These strategies typically involve the sequential formation of the thiazole (B1198619) and imidazole (B134444) rings or the annulation of an imidazole ring onto a pre-existing thiazole structure.
Condensation Reactions with Thiazole Precursors and α-Halo Ketones/Aldehydes
A cornerstone in the synthesis of the imidazo[2,1-b]thiazole system is the Hantzsch-type condensation reaction. This method involves the reaction of a 2-aminothiazole derivative with an α-halocarbonyl compound, such as an α-halo ketone or α-halo aldehyde. nih.gov The reaction proceeds through an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular cyclization and dehydration to yield the final fused aromatic system.
The general mechanism involves the nucleophilic attack of the thiazole ring nitrogen onto the electrophilic carbon of the α-halocarbonyl compound, forming an intermediate salt. Subsequent intramolecular condensation, typically involving the exocyclic amino group and the carbonyl carbon, leads to the formation of a hydroxyl intermediate which then dehydrates to yield the aromatic imidazo[2,1-b]thiazole ring. nih.govnih.gov For the synthesis of the title compound, 3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole, this would involve the reaction of 2-amino-4-(pyridin-2-yl)thiazole with an α-haloketone like 1-chloroacetone. Various solvents, including ethanol and propan-2-ol, have been employed for this reaction, often under reflux conditions. researchgate.net
Cyclization Strategies Involving 2-Aminothiazole Derivatives
Cyclization strategies starting with 2-aminothiazole derivatives are central to forming the fused imidazole ring. These methods are variations of the condensation reaction but emphasize the intramolecular ring-closing step. After the initial reaction of the 2-aminothiazole with a suitable bifunctional reagent (like an α-haloketone), the resulting intermediate undergoes cyclization to form the bicyclic structure. mdpi.comnih.gov
For instance, the reaction between a 2-aminothiazole and a phenacyl bromide derivative in ethanol at reflux temperature leads to the formation of the corresponding 6-arylimidazo[2,1-b]thiazole. nih.gov The versatility of this approach allows for the introduction of a wide range of substituents on both the thiazole and the newly formed imidazole ring by selecting appropriately substituted starting materials. This adaptability is crucial for creating libraries of analogous structures for further research.
Advanced Synthetic Techniques
To overcome some limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. These modern approaches often offer improved yields, shorter reaction times, and alignment with the principles of green chemistry.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the construction of heterocyclic scaffolds, including imidazo[2,1-b]thiazoles. researchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating. researchgate.netbohrium.com
Catalyst-free, microwave-assisted procedures have been developed for synthesizing functionalized imidazo[2,1-b]thiazole derivatives in green media like water. rsc.orgbohrium.comsemanticscholar.org For example, the reaction of 2-aminothiazole derivatives with α-bromo aralkyl ketones can be efficiently carried out in the presence of polyethylene glycol-400 (PEG-400) under microwave irradiation, showcasing a greener alternative to traditional organic solvents. bohrium.com
| Reactants | Conditions | Solvent | Time | Yield (%) | Reference |
| 1-(2-amino-4-methylthiazol-5-yl)ethanone + Phenacyl Bromides | Microwave (300 W) | PEG-400 | 5-8 min | 85-95 | bohrium.com |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate + Phenacyl Bromides | Thermal (90 °C) | PEG-400 | 6-8 h | 75-88 | bohrium.com |
| 2-Aminobenzothiazole + α-haloketones | Microwave | Water | 10-15 min | 85-92 | rsc.org |
One-Pot Reaction Sequences
One-pot syntheses and multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully applied to the synthesis of imidazo[2,1-b]thiazoles. mdpi.com This reaction involves the condensation of an aldehyde, a 2-aminothiazole, and an isocyanide, typically in the presence of a catalyst or under thermal conditions, to directly form the substituted imidazo[2,1-b]thiazole core. mdpi.com
This methodology avoids the isolation of intermediates, saving time, reagents, and reducing waste. The versatility of the GBBR allows for the creation of diverse molecular structures by simply varying the three starting components. mdpi.com
| Aldehyde | Isocyanide | Conditions | Time | Yield (%) | Reference |
| 3-Formylchromone | tert-Butyl isocyanide | Toluene, 100 °C | 30 min | 78 | mdpi.com |
| 3-Formylchromone | Cyclohexyl isocyanide | Toluene, 100 °C | 30 min | 76 | mdpi.com |
| 3-Formylchromone | Benzyl isocyanide | Toluene, 100 °C | 30 min | 74 | mdpi.com |
Phase-Transfer Catalysis in Imidazo[2,1-B]thiazole Synthesis
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction can occur.
In the context of imidazo[2,1-b]thiazole synthesis, PTC can be employed in the condensation reaction between a 2-aminothiazole and an α-haloketone. nih.gov This approach is particularly useful when using an inorganic base (like potassium carbonate), which is soluble in water but not in the organic solvent where the α-haloketone resides. The catalyst facilitates the deprotonation and subsequent reaction of the thiazole precursor, often leading to cleaner reactions and easier work-up procedures. The use of PTC can enhance reaction rates and yields under mild conditions, making it an attractive alternative to homogeneous reaction systems. nih.gov
Regioselectivity and Stereochemical Considerations in Synthesis
The synthesis of this compound and its analogs often involves the formation of a bicyclic heteroaromatic system from acyclic or monocyclic precursors. A key aspect of this process is controlling the regioselectivity, which dictates the specific arrangement of atoms in the final product.
One of the most common and versatile methods for synthesizing the imidazo[2,1-b]thiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide or a related derivative. In the context of this compound, a plausible synthetic route would involve the reaction of 2-amino-4-methylthiazole with a suitable α-haloketone bearing a pyridin-2-yl moiety, such as 2-bromo-1-(pyridin-2-yl)ethan-1-one.
The regioselectivity of the Hantzsch synthesis for imidazo[2,1-b]thiazoles is generally well-defined. The initial step involves the nucleophilic attack of the sulfur atom of the thiourea or, in this case, the endocyclic nitrogen of the 2-aminothiazole ring, on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, leading to the formation of the imidazole ring fused to the thiazole. This specific reaction pathway ensures the formation of the desired imidazo[2,1-b]thiazole scaffold rather than other potential isomers.
Factors that can influence the regioselectivity in related syntheses include the nature of the substituents on both the thiazole and the α-haloketone, as well as the reaction conditions. For instance, acidic or basic conditions can alter the nucleophilicity of the reacting centers and potentially lead to different product distributions in analogous systems. However, for the synthesis of the planar, aromatic system of this compound, the inherent reactivity of the starting materials typically directs the reaction to the desired regioisomer with high selectivity.
In terms of stereochemical considerations, the core structure of this compound is a planar aromatic system. As such, there are no stereocenters within the bicyclic core itself. Therefore, stereoisomerism is not a factor in the synthesis of the parent compound. Stereochemical considerations would only become relevant if chiral centers were present in substituents attached to the imidazo[2,1-b]thiazole core, which is not the case for the title compound.
Purification and Isolation Techniques for the Chemical Compound
Following the synthesis of this compound, the crude product is typically obtained as a mixture containing unreacted starting materials, reagents, and potential side products. Therefore, effective purification and isolation techniques are crucial to obtain the compound in a high state of purity, which is essential for its accurate characterization and any subsequent biological evaluation. The primary methods employed for the purification of this and related imidazo[2,1-b]thiazole derivatives are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical and is based on the solubility profile of the target compound. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Conversely, the impurities should either be insoluble at all temperatures or highly soluble even in the cold solvent. For imidazo[2,1-b]thiazole derivatives, common solvents for recrystallization include ethanol, methanol, and mixtures of solvents like ethanol-water or dichloromethane-hexane. The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried.
Column chromatography is a more versatile and powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For this compound, silica gel is the most commonly used stationary phase. The separation is achieved by eluting the mixture through the column with a suitable mobile phase, which is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the mobile phase is optimized to achieve good separation between the desired product and impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). Fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.
The selection of the purification method often depends on the scale of the reaction and the nature of the impurities. For relatively clean reactions on a larger scale, recrystallization can be a highly effective and economical method. For smaller scale reactions or when dealing with complex mixtures of impurities, column chromatography is generally the preferred technique due to its superior resolving power. The purity of the final isolated compound is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
| Technique | Stationary Phase | Mobile Phase/Solvent | Principle |
| Recrystallization | Not Applicable | Ethanol, Methanol, Ethanol/Water, Dichloromethane/Hexane | Differential solubility of the compound and impurities at different temperatures. |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Differential adsorption of the compound and impurities onto the stationary phase. |
Chemical Modification and Derivatization Strategies for Imidazo 2,1 B Thiazole Scaffolds
Strategies for Modifying the Pyridine (B92270) Moiety at the 6-Position
Modification of the pyridine ring attached at the 6-position of the imidazo[2,1-b]thiazole (B1210989) scaffold is a critical strategy for modulating biological activity. These modifications often involve the introduction of various substituents onto the pyridine ring or altering the nature of the linkage between the two heterocyclic systems.
One common approach involves the nucleophilic substitution of halogenated pyridines with amines or alcohols. For instance, various substituted amines, such as morpholine (B109124) and piperazine (B1678402) derivatives, can be introduced onto a pyridine ring, which is subsequently linked to the imidazo[2,1-b]thiazole core. nih.gov The synthesis of N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide demonstrates this, where a morpholine group is attached to the pyridine moiety. nih.gov
Another strategy involves creating an ether linkage between the core scaffold and the pyridine ring. This has been explored in related imidazo[2,1-b] nih.govnih.govthiazine systems, where 3-hydroxy-imidazo[2,1-b] nih.govnih.govthiazines are reacted with various substituted 2-chloropyridines. biointerfaceresearch.com This method allows for the introduction of pyridinyloxy groups at the 6-position, with substituents on the pyridine ring such as chloro, dichloro, and trifluoromethyl groups, thereby expanding the chemical diversity and allowing for fine-tuning of the molecule's properties. biointerfaceresearch.com These synthetic routes provide versatile platforms for creating libraries of compounds with diverse substitutions on the pyridine moiety for structure-activity relationship (SAR) studies.
Substitution Patterns and Their Influence on Compound Properties
The type and position of substituents on the pyridine ring and the broader imidazo[2,1-b]thiazole scaffold have a profound impact on the resulting compound's biological properties, including anticancer and antimicrobial activities. Research has shown that even minor chemical alterations can lead to significant changes in potency and selectivity.
In a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, substitutions on both the pyridine ring and the phenyl ring at the 6-position were evaluated for their cytotoxic activity. nih.gov The introduction of a 4-chlorophenyl group at the 6-position of the imidazo[2,1-b]thiazole, combined with a 4-(4-methoxybenzyl)piperazin-1-yl group on the pyridine ring, resulted in compound 5l , which showed potent inhibitory activity against the MDA-MB-231 human cancer cell line with an IC50 value of 1.4 μM. nih.gov This was a significant improvement compared to the parent compound and the standard drug sorafenib (B1663141) (IC50 = 5.2 μM). nih.gov
Similarly, in the context of antimycobacterial agents, structure-activity relationship studies revealed that the presence of a chlorophenyl, pyridine, or coumarin (B35378) group attached to a thiazole (B1198619) ring, which was part of a larger imidazo[2,1-b]thiazole-hydrazone hybrid, was significantly related to the compound's activity. nih.govresearchgate.net Specifically, derivative 7b in one study, which incorporated such features, exhibited the most promising activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.98 μg/mL. nih.govresearchgate.net
Furthermore, in a series of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives designed as antimycobacterial agents, the substitution pattern on a terminal phenyl ring played a crucial role. rsc.orgrsc.org A compound featuring a 2,4-dichloro phenyl moiety (IT06 ) showed significant activity with an IC50 of 2.03 μM. rsc.org An even more potent derivative, IT10 , which incorporated a 4-nitro phenyl group, displayed an IC50 of 2.32 μM and a 90% inhibitory concentration (IC90) of 7.05 μM against Mycobacterium tuberculosis H37Ra, with no observable cellular toxicity. rsc.orgrsc.org
The table below summarizes the influence of different substitution patterns on the biological activity of selected imidazo[2,1-b]thiazole derivatives.
| Compound ID | Core Scaffold | Substitution on Imidazo[2,1-b]thiazole (Position 6) | Substitution on Pyridine/Other Moiety | Biological Activity |
| 5l | Imidazo[2,1-b]thiazole | 6-(4-chlorophenyl) | N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide at position 3 | Potent inhibitor of MDA-MB-231 cancer cells (IC50 = 1.4 μM) nih.gov |
| 7b | Imidazo[2,1-b]thiazole | Varies | Thiazole of chlorophenyl or pyridine | Promising antimycobacterial activity (MIC = 0.98 μg/mL) nih.gov |
| IT06 | Benzo[d]imidazo[2,1-b]thiazole | - | 2,4-dichloro phenyl moiety | Significant antimycobacterial activity (IC50 = 2.03 μM) rsc.org |
| IT10 | Benzo[d]imidazo[2,1-b]thiazole | - | 4-nitro phenyl moiety | Potent antimycobacterial activity (IC50 = 2.32 μM) rsc.org |
Introduction of Diverse Pharmacophoric Groups (e.g., Sulfonamide, Triazole, Hydrazone, Carboxamide, Urea)
Incorporating additional pharmacophoric groups into the imidazo[2,1-b]thiazole scaffold is a widely used strategy to target specific biological pathways and enhance therapeutic efficacy. These groups are often introduced via flexible linkers, allowing for optimal interaction with biological targets.
Sulfonamide: The sulfonamide group is a well-known pharmacophore. A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and evaluated for their ability to inhibit carbonic anhydrase (CA) isoforms. nih.gov These compounds were found to be selective inhibitors of the hCA II isoform, with inhibition constants (Ki) in the range of 57.7–98.2 µM, while showing no significant activity against hCA I, IX, and XII. nih.gov This selective inhibition highlights the potential of using the imidazo[2,1-b]thiazole scaffold to develop isoform-selective enzyme inhibitors. nih.gov
Triazole: The 1,2,3-triazole ring is another important pharmacophore used in medicinal chemistry. In the search for new antimycobacterial agents, researchers have designed and synthesized novel benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues combined with various 1,2,3-triazoles. rsc.orgrsc.org This molecular hybridization strategy led to the development of potent compounds against Mycobacterium tuberculosis. rsc.org
Hydrazone: The hydrazone linkage (-C=N-NH-) has been employed to create hybrid molecules with antimycobacterial properties. A molecular hybridization approach was used to generate imidazo[2,1-b]thiazole–hydrazine–thiazoles. nih.govresearchgate.net This strategy combines three bioactive moieties—imidazo[2,1-b]thiazole, hydrazone, and thiazole—into a single molecular entity, resulting in compounds with potent activity against M. tuberculosis. nih.gov
Carboxamide: The carboxamide (or acetamide) linkage is one of the most versatile linkers for connecting the imidazo[2,1-b]thiazole core to other functional groups. It has been used to link the scaffold to substituted pyridine rings, leading to potent cytotoxic agents against cancer cell lines. nih.gov This linker has also been instrumental in connecting the benzo-[d]-imidazo-[2,1-b]-thiazole core to piperazine and triazole moieties, yielding effective antimycobacterial compounds. rsc.orgrsc.org The stability and hydrogen-bonding capability of the carboxamide group make it a favored choice in drug design.
Development of Hybrid Molecules Incorporating Imidazo[2,1-B]thiazole
Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with improved affinity, better selectivity, or novel mechanisms of action. nih.govresearchgate.net The imidazo[2,1-b]thiazole scaffold has proven to be an excellent platform for developing such hybrid molecules. researchgate.net
The synthesis of imidazo[2,1-b]thiazole-hydrazone-thiazole hybrids is a clear example of this approach, aiming to create synergistic antimycobacterial activity by combining three known antitubercular pharmacophores. nih.gov The resulting hybrid molecules were found to be effective, with some derivatives showing promising MIC values. nih.gov
Another application of this strategy is the development of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates. nih.gov This design combines the imidazo[2,1-b]thiazole core with a sulfonyl piperazine moiety, a group known to interact with carbonic anhydrases. The resulting hybrids were successful in selectively inhibiting the hCA II isoform. nih.gov
Furthermore, the development of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives linked to 1,2,3-triazole analogues demonstrates a multi-component hybridization strategy. rsc.orgrsc.org These complex molecules were designed to target Mycobacterium tuberculosis and showed significant activity, confirming the utility of the imidazo[2,1-b]thiazole scaffold as a central component in the construction of potent, multi-target, or synergistically acting therapeutic agents. rsc.orgrsc.org The versatility of the scaffold allows for its combination with a wide range of other biologically active fragments, opening avenues for the discovery of new lead compounds for various diseases. researchgate.net
Preclinical Biological Efficacy and Pharmacological Modulation Investigations
Anticancer and Antiproliferative Activities
Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have demonstrated notable potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.
The cytotoxic activity of pyridinyl imidazo[2,1-b]thiazole analogues and related structures has been extensively evaluated in vitro. For instance, a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested for cytotoxicity against human cancer cell lines, including the liver carcinoma line HepG2. mdpi.com One promising compound from this series, which incorporates a 4-chlorophenyl group on the imidazo[2,1-b]thiazole core, demonstrated an IC50 value of 22.6 μM against HepG2 cells. mdpi.com
Further studies on related pyridine-thiazole hybrids have shown significant antiproliferative activity. One such hybrid exhibited excellent efficacy against the HepG2 cell line with an IC50 value of 9.5 μg mL−1, while showing an acceptable safety profile against normal Vero cells. nih.gov Thiazole-linked imidazo[2,1-b]thiazole derivatives have also shown potent cytotoxicity against the HCT-116 colon cancer cell line, with several compounds exhibiting IC50 values in the low micromolar range, such as 1.1, 1.8, and 5.6 µM. researchgate.net
In a broad screening against a panel of 57 human cancer cell lines, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were assessed. One derivative with a terminal para-hydroxybenzenesulfonamido moiety showed remarkable potency, with IC50 values of 0.845 μM against the NCI-H460 non-small cell lung cancer cell line and 0.476 μM against the MCF7 breast cancer cell line. nih.gov Additionally, certain imidazo[2,1-b] nih.govjuit.ac.innih.govthiadiazoles have shown potent activity against pancreatic (Panc-1), lung (A549), breast (MCF-7), colon (HT-29), and prostate (PC-3) cancer cells, with IC50 values ranging from 0.9 to 2.2 mM. vu.nl The cytotoxic data for some imidazo[2,1-b]thiazole guanylhydrazones against HeLa cells were also reported. nih.gov
Table 1: In Vitro Anticancer Activity of Selected Imidazo[2,1-b]thiazole Derivatives
| Compound Class | Cell Line | Activity (IC50) |
|---|---|---|
| N-Pyridinyl-imidazo[2,1-b]thiazole acetamide (B32628) | HepG2 | 22.6 μM mdpi.com |
| Pyridine-thiazole hybrid | HepG2 | 9.5 μg mL⁻¹ nih.gov |
| Thiazole-linked imidazo[2,1-b]thiazole | HCT-116 | 1.1 - 8.9 µM researchgate.net |
| Diaryl-imidazo[2,1-b]thiazole | NCI-H460 (Lung) | 0.845 μM nih.gov |
| Diaryl-imidazo[2,1-b]thiazole | MCF-7 (Breast) | 0.476 μM nih.gov |
| Imidazo[2,1-b] nih.govjuit.ac.innih.govthiadiazole | Panc-1, A549, MCF-7, HT-29, PC-3 | 0.9 - 2.2 mM vu.nl |
Preclinical investigations have extended beyond in vitro cell line studies to in vivo models to confirm the antitumor potential of the imidazo[2,1-b]thiazole scaffold. In vitro experiments with imidazo[2,1-b]thiazole guanylhydrazones demonstrated cytotoxic effects that were largely in agreement with in vivo antitumor data in Ehrlich ascites carcinoma models. nih.gov This correlation underscores the potential translation of in vitro findings to more complex biological systems.
Novel pyridine-thiazole hybrid molecules have been shown to possess not only cytostatic effects but also cytotoxic properties that lead to the death of cancer cells. mdpi.comnih.gov One particularly active compound inhibited the growth of all 60 tested cancer cell lines in the National Cancer Institute (NCI) screening by more than 50%. mdpi.com
Furthermore, in vivo activity against melanoma has been confirmed for a derivative from a series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine compounds, highlighting the therapeutic potential of this class of molecules in a preclinical setting. acs.org These studies collectively affirm the promise of imidazo[2,1-b]thiazole derivatives as a scaffold for the development of new anticancer therapeutics.
Antimicrobial Efficacy
The versatile imidazo[2,1-b]thiazole core has also been a foundation for the development of potent antimicrobial agents, with derivatives showing efficacy against a spectrum of bacteria and fungi, including clinically relevant pathogens.
Derivatives incorporating the pyridine (B92270) and imidazo[2,1-b]thiazole structures have demonstrated significant antibacterial properties. In one study, a series of new pyridine imidazo[2,1b]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. juit.ac.in One compound from this series exhibited potent activity against several bacterial strains, with inhibition percentages of 95.1% against Bacillus pumillus, 94.6% against Pseudomonas aeruginosa, 91.0% against Vibrio cholera, 88.8% against Staphylococcus aureus, and 87.8% against Proteus mirabilis. juit.ac.in Another compound showed 92.0% inhibition against S. aureus. juit.ac.in
Another investigation into pyridine derivatives containing an imidazo[2,1-b] nih.govjuit.ac.innih.govthiadiazole moiety found that a 4-F substituted compound had a minimum inhibitory concentration (MIC) of 0.5 μg/mL, which was twice the activity of the positive control drug, gatifloxacin. nih.gov Other studies have reported that imidazo[2,1-b]-1,3,4-thiadiazole derivatives possess slight to moderate activity against microorganisms such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com
Table 2: Antibacterial Activity of Selected Pyridinyl Imidazo[2,1-b]thiazole Derivatives
| Derivative | Bacterial Strain | Result |
|---|---|---|
| Pyridine Imidazo[2,1b]-1,3,4-thiadiazole 4(a) | Bacillus pumillus | 95.1% Inhibition juit.ac.in |
| Pyridine Imidazo[2,1b]-1,3,4-thiadiazole 4(a) | Pseudomonas aeruginosa | 94.6% Inhibition juit.ac.in |
| Pyridine Imidazo[2,1b]-1,3,4-thiadiazole 4(h) | Staphylococcus aureus | 92.0% Inhibition juit.ac.in |
| Pyridine Imidazo[2,1b]-1,3,4-thiadiazole 4(a) | Vibrio cholera | 91.0% Inhibition juit.ac.in |
| Pyridine Imidazo[2,1b]-1,3,4-thiadiazole 4(a) | Proteus mirabilis | 87.8% Inhibition juit.ac.in |
| 4-F substituted Pyridine Imidazo[2,1-b] nih.govjuit.ac.innih.govthiadiazole | Various Bacteria | MIC = 0.5 μg/mL nih.gov |
The antifungal potential of this class of compounds has also been well-documented. Several derivatives of 6-(2-pyridinyloxy)imidazo[2,1-b] juit.ac.innih.govthiazine have demonstrated antifungal activity against Candida albicans. biointerfaceresearch.com A specific derivative showed notable efficacy against Aspergillus niger with a MIC value of 15.62 µg/ml. biointerfaceresearch.com
In the evaluation of pyridine imidazo[2,1b]-1,3,4-thiadiazole derivatives, one compound was identified as the most active against C. albicans, showing 87.8% inhibition. juit.ac.in Another compound from the same series also displayed good activity against C. albicans with 84.7% inhibition. juit.ac.in Furthermore, certain pyridine derivatives containing the imidazo[2,1-b] nih.govjuit.ac.innih.govthiadiazole moiety showed antifungal activity equivalent to the control drug fluconazole, with a MIC of 8 μg/mL against fungus ATCC 9763. nih.gov Some imidazo[2,1-b]-1,3,4-thiadiazoles have also shown slight to moderate activity against Candida albicans. mdpi.com
The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutic agents. The imidazo[2,1-b]thiazole scaffold has been identified as a promising starting point for the development of new antitubercular drugs.
A series of imidazo[2,1-b] nih.govjuit.ac.innih.govthiadiazole derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The most potent compound, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govjuit.ac.innih.govthiadiazole, demonstrated 98% inhibition with a MIC of 3.14 μg/ml. researchgate.netarabjchem.org These compounds were found to exhibit anti-tubercular activity at non-cytotoxic concentrations. researchgate.netarabjchem.org
Similarly, novel carboxamide derivatives of benzo-[d]-imidazo-[2,1-b]-thiazole have shown significant activity. One derivative carrying a 4-nitro phenyl moiety displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against M. tuberculosis H37Ra. nih.gov Another compound with a 2,4-dichloro phenyl group also showed significant activity with an IC50 of 2.03 μM. nih.gov Furthermore, screening of selected imidazo[2,1-b]thiazoles by the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) identified active compounds, with 5-nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole showing potent antitubercular activity. nih.gov Some N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides also showed varying degrees of inhibition against Mycobacterium tuberculosis H37Rv. nih.gov
**Table 3: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives against *M. tuberculosis***
| Compound Class | Strain | Activity |
|---|---|---|
| Imidazo[2,1-b] nih.govjuit.ac.innih.govthiadiazole derivative | H37Rv | MIC = 3.14 μg/ml researchgate.netarabjchem.org |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10) | H37Ra | IC50 = 2.32 μM nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06) | H37Ra | IC50 = 2.03 μM nih.gov |
| 5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole | Not Specified | Potent Activity nih.gov |
Anti-Malarial Potential Against Plasmodium falciparum
The search for new anti-malarial agents is a global health priority, and heterocyclic compounds, including thiazole (B1198619) and pyridine derivatives, have been explored for their potential in this area. While specific data for 3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole is not available, studies on related structures have shown promising antiplasmodial activity.
A series of thiazole analogs were synthesized and evaluated for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum cabidigitallibrary.org. The results of this study indicated that modifications to the N-aryl amide group linked to the thiazole ring were most significant for anti-malarial potency cabidigitallibrary.org. Furthermore, the replacement of a phenyl ring with a pyridine ring resulted in a compound with similar potency but potentially better physicochemical properties, suggesting a promising avenue for further research cabidigitallibrary.org.
Another study on novel benzimidazole derivatives investigated their activity against the HB3 strain of P. falciparum. This research highlighted a clear preference for a pyridine fragment at a specific position for antiplasmodial activity, with one picolinamide derivative showing 93.5% growth inhibition of the parasite and an IC50 of 0.98 µM nih.gov. These findings underscore the potential of pyridine-containing compounds in the development of new anti-malarial drugs.
| Compound Type | P. falciparum Strain | Activity | Reference |
|---|---|---|---|
| Thiazole analogs | 3D7 (chloroquine-sensitive) | High potency observed with modifications to the N-aryl amide group. | cabidigitallibrary.org |
| Benzimidazole derivative with pyridine fragment | HB3 | 93.5% growth inhibition, IC50 = 0.98 µM. | nih.gov |
Cardiotonic and Cardiodepressant Activities
The cardiovascular effects of imidazo[2,1-b]thiazole and related structures have been investigated, revealing both cardiotonic and cardiodepressant potential depending on the specific chemical modifications.
A study on a new cardiotonic agent, 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020), demonstrated its positive inotropic effects in isolated guinea pig cardiac muscles nih.gov. E-1020 produced a concentration-dependent increase in contractile force in papillary muscles and right atria, with only small increases in the spontaneous beating rate nih.gov. The inotropic action of this compound is believed to be mediated by an increase in cardiac cyclic AMP content due to the inhibition of cyclic AMP-specific phosphodiesterase nih.gov. In anesthetized dogs, this compound increased cardiac contractility and cardiac index while decreasing systemic vascular resistance nih.gov.
Conversely, research on 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines has shown that the imidazo[2,1-b]thiazole system can impart a selective cardiodepressant activity amanote.com. These compounds act as L-type calcium channel blockers with a high selectivity for nonvascular tissue, suggesting their potential use in treating specific cardiovascular conditions like cardiac hypertrophy and ischemia amanote.com.
Investigations of Anthelmintic and Antiviral Properties
The broad biological activity of the imidazo[2,1-b]thiazole scaffold extends to potential anthelmintic and antiviral applications.
While specific studies on the anthelmintic properties of this compound are not available, research on related structures has been conducted. For example, a series of 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives were synthesized and evaluated for their anthelmintic activity against the adult Indian earthworm (Pheretima posthuma) mdpi.com. The results showed that some of these compounds had a significant paralytic effect on the earthworms mdpi.com.
In the realm of antiviral research, a study on 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives investigated their activity against Parvovirus B19 (B19V) nih.gov. Some of the tested compounds showed inhibitory activity on both cell viability and viral replication, indicating that the imidazo[2,1-b]thiazole core can be a starting point for developing antiviral agents nih.gov. Another study on novel 4-thiazolidinones derived from imidazo[2,1-b] brieflands.comresearchgate.netthiazole-5-carbohydrazide hydrazones evaluated their antiviral activity against a range of DNA and RNA viruses. While no activity was found against influenza and HIV, some compounds showed a degree of antiviral activity against other tested viruses researchgate.net.
Other Reported Biological Activities (e.g., Immunomodulatory, Antidiabetic)
The versatility of the imidazo[2,1-b]thiazole scaffold is further highlighted by investigations into its immunomodulatory and antidiabetic potential.
The well-known anthelmintic drug Levamisole, which contains an imidazo[2,1-b]thiazole core, is also recognized for its immunomodulatory properties. A study on various imidazo[2,1-b]thiazole derivatives investigated their immunoactivity in vitro on human T lymphocytes by observing the mobilization of the CD2 receptor nih.gov. The results indicated that the immunoactivity was influenced by the position of aryl group substitutions on the imidazo[2,1-b]thiazole ring system nih.gov.
Regarding antidiabetic potential, while direct studies on this compound are lacking, research on related heterocyclic structures has shown promise. A series of imidazopyridine-based thiazole derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity, a key target in the management of type 2 diabetes nih.gov. Several of these compounds demonstrated superior activity against the α-glucosidase enzyme compared to the reference drug acarbose, with IC50 values in the low micromolar range nih.gov. Another study on 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines also showed glucose and concentration-dependent insulin secretion in vitro and significant glucose reduction in vivo in a mouse model nih.gov.
| Compound Type | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole derivatives | Immunomodulatory (CD2 receptor mobilization on T lymphocytes) | Activity influenced by aryl group substitution patterns. | nih.gov |
| Imidazopyridine-based thiazole derivatives | Antidiabetic (α-glucosidase inhibition) | Superior in vitro activity compared to acarbose (IC50 range: 5.57 to 10.48 µM for top compounds). | nih.gov |
| 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines | Antidiabetic (insulinotropic activity) | Dose-dependent insulin secretion and significant in vivo glucose reduction. | nih.gov |
Structure Activity Relationship Sar Investigations of 3 Methyl 6 Pyridin 2 Yl Imidazo 2,1 B Thiazole and Its Analogs
Impact of Substituent Position on the Pyridine (B92270) Ring on Biological Activity
The nature and position of substituents on the pyridine ring, a common peripheral moiety in this class of compounds, play a pivotal role in modulating biological activity. Studies on a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have provided valuable insights into these relationships.
Initial virtual screening identified a hit compound, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide , which served as a basis for optimization. The pyridinyl moiety in this series is attached via an acetamide (B32628) linker to the C-3 position of the imidazo[2,1-b]thiazole (B1210989) core. Investigations into the effect of various substituents on this pyridine ring revealed that both electron-donating and electron-withdrawing groups, as well as their positions, significantly influence cytotoxic activity against human cancer cell lines.
For instance, replacing the morpholino group at the 6-position of the pyridine ring with other functionalities led to a range of activities. The introduction of a methoxy (B1213986) group (-OCH₃) at this position resulted in a compound with notable activity. Similarly, halogen substitutions, such as chloro (-Cl) and fluoro (-F), were explored. A chloro group at the 6-position of the pyridine ring yielded a compound with moderate activity, demonstrating that electronegative atoms are tolerated at this position.
Further modifications involving more complex moieties, such as piperazine (B1678402) derivatives, showed a marked increase in potency. A compound featuring a 4-(4-methoxybenzyl)piperazin-1-yl group on the pyridine ring was found to be particularly potent, suggesting that larger, more complex substituents that can engage in additional interactions with the biological target are beneficial for activity.
| Compound | Substituent on Pyridine Ring (R) | Observed Activity Trend |
|---|---|---|
| Analog A | 6-morpholino | Hit compound, baseline activity |
| Analog B | 6-methoxy | Active |
| Analog C | 6-chloro | Moderately active |
| Analog D | 6-fluoro | Active |
| Analog E | 6-(4-(4-methoxybenzyl)piperazin-1-yl) | Highly potent |
Influence of Substituents at the Imidazo[2,1-B]thiazole Core (e.g., C-3, C-5, C-6) on Potency and Selectivity
Modifications to the central imidazo[2,1-b]thiazole ring system are fundamental to altering the potency and selectivity of these analogs. The C-3, C-5, and C-6 positions are common sites for substitution.
The C-3 position is frequently used to attach linkers connecting to peripheral functionalities, as seen with the acetamide group in the series discussed above. The nature of the substituent at this position is critical for orienting the peripheral group correctly within the target's binding site.
The C-6 position is particularly significant for modulating activity. In many active analogs, this position is substituted with an aryl group. SAR studies have shown that substitutions on this C-6 aryl ring can have a profound effect. For example, introducing an electron-withdrawing group like a chloro substituent at the para-position of the C-6 phenyl ring can significantly enhance cytotoxic activity. The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide was identified as a highly potent derivative, showing greater activity against the MDA-MB-231 breast cancer cell line than the reference drug sorafenib (B1663141). ijper.org This highlights the synergistic effect of optimal substitutions on both the core and the peripheral rings. This compound also demonstrated selectivity, being more active against MDA-MB-231 than the HepG2 liver cancer cell line. ijper.org
| Compound | Substituent on C-6 Phenyl Ring | MDA-MB-231 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
|---|---|---|---|
| Parent Compound (unsubstituted) | -H | >50 | >50 |
| 5l | 4-chloro | 1.4 | 22.6 |
| Sorafenib (Reference) | N/A | 5.2 | 4.5 |
Role of Linker Moieties and Peripheral Functionalities in Activity Modulation
The length and chemical nature of the linker can influence the optimal positioning of the peripheral group. The acetamide linker in the N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide series effectively presents the substituted pyridine ring to its binding pocket.
The peripheral functionalities themselves are critical for activity. As discussed in section 5.1, large, functionalized groups such as the 6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl moiety can dramatically increase potency. ijper.org This is likely due to the formation of additional binding interactions (e.g., hydrophobic, hydrogen bonding, or van der Waals forces) with the target protein. The combination of an optimized core (e.g., a 6-(4-chlorophenyl)imidazo[2,1-b]thiazole) with an effective linker and a well-chosen peripheral functionality is essential for achieving high potency and selectivity. ijper.org
Stereochemical Implications in Biological Recognition
Stereochemistry plays a critical role in the interaction of drug molecules with their biological targets, which are themselves chiral. For the imidazo[2,1-b]thiazole scaffold, the introduction of a chiral center can lead to significant differences in pharmacological activity between enantiomers.
A prominent example that underscores the importance of stereochemistry in this class of compounds is Levamisole. nih.gov Levamisole is the specific (S)-enantiomer of tetramisole (B1196661), a drug containing the 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole core structure. While tetramisole is a racemic mixture, its biological activities are almost exclusively associated with the (S)-isomer, Levamisole. nih.gov
Levamisole is known for its immunomodulatory and anthelmintic properties. nih.gov The corresponding (R)-enantiomer, dexamisole, is largely devoid of these activities. This stark difference in biological effect demonstrates that the specific three-dimensional arrangement of the atoms in the (S)-configuration is essential for proper recognition and interaction with its biological target(s). This enantioselectivity highlights that the design of chiral analogs of 3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole could lead to more potent and selective agents by optimizing the stereochemical fit with the intended biological receptor.
Mechanistic Elucidation Studies of Biological Actions
Identification of Molecular Targets (e.g., Enzymes, Receptors)
The imidazo[2,1-b]thiazole (B1210989) nucleus has been identified as a versatile scaffold for targeting several key biomolecules involved in cell growth, proliferation, and inflammation.
Primary Molecular Targets Identified for Imidazo[2,1-b]thiazole Derivatives:
Tubulin: A significant number of imidazo[2,1-b]thiazole conjugates have been found to interact with tubulin, a critical protein in the formation of microtubules. By binding to tubulin, these compounds disrupt microtubule dynamics, which is a validated strategy in cancer therapy. nih.govnih.govnih.gov
Protein Kinases: This class of compounds has been shown to target various protein kinases, which are pivotal enzymes in cell signaling pathways that often become dysregulated in cancer. Key kinase targets include:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of this receptor, which plays a central role in angiogenesis (the formation of new blood vessels), is a key mechanism for several derivatives. researchgate.netnih.gov
Akt (Protein Kinase B): Certain substituted imidazo[2,1-b]thiazoles selectively inhibit the phosphorylation of the oncoprotein kinase Akt, a key node in cell survival pathways. nih.gov
Other Kinases: The scaffold has been used to develop inhibitors for a range of other kinases, including Raf kinases, Insulin-like Growth Factor Receptor (IGF-IR), Epidermal Growth Factor Receptor (EGFR), P38 kinase, and B-RAF. nih.govnih.gov Proline-rich tyrosine kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), has also been identified as a target for related thiazole-containing structures. nih.govnih.gov
Cyclooxygenase (COX) Enzymes: Specific diaryl-substituted imidazo[2,1-b]thiazoles have been developed as potent and selective inhibitors of COX-2, an enzyme associated with inflammation and cancer. nih.govbrieflands.comresearchgate.net
Carbonic Anhydrase (CA): Some imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates have shown inhibitory activity against the cytosolic isoform hCA II. nih.gov
Enzyme Inhibition Profiles (e.g., Kinases, Dihydrofolate Reductase (DHFR), Cyclooxygenase (COX) Isoforms, VEGFR-2)
Quantitative studies have been performed to determine the inhibitory potency of various imidazo[2,1-b]thiazole derivatives against their respective enzyme targets.
Kinase Inhibition: Derivatives of imidazo[2,1-b]thiazole have demonstrated potent inhibition of several kinases. For instance, certain novel compounds linked to a hydrazide moiety were identified as active against the MDA-MB-231 breast cancer cell line, with corresponding inhibition of VEGFR-2. researchgate.net Other acetamide (B32628) derivatives also showed inhibitory potential against VEGFR-2. nih.gov
| Derivative Class | Target Kinase | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole-hydrazide derivatives (e.g., 13c, 13d) | VEGFR-2 | 4.40 µM and 4.69 µM | researchgate.net |
| Pyrimidinyl-substituted imidazo[2,1-b]thiazoles | Raf Kinases | Activity Reported | nih.gov |
| Substituted imidazo[2,1-b]thiazoles | IGF-IR / EGFR | Dual Inhibition Profile | nih.gov |
| Imidazo[2,1-b]thiazole derivatives | B-RAF | 0.475 µM (MCF-7 cells) | nih.gov |
Cyclooxygenase (COX) Isoform Inhibition: A series of 5,6-diarylimidazo[2,1-b]thiazole compounds were specifically designed and evaluated as selective COX-2 inhibitors. nih.govresearchgate.net Further studies on derivatives containing a methyl sulfonyl pharmacophore confirmed high potency and selectivity for the COX-2 isoenzyme over COX-1. brieflands.comresearchgate.net
| Derivative | COX-1 IC₅₀ | COX-2 IC₅₀ | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | >100 µM | 0.08 µM | >1250 | brieflands.comresearchgate.net |
| Other amine derivatives (6b-g) | Data varies | 0.09 - 0.16 µM | High | brieflands.comresearchgate.net |
Dihydrofolate Reductase (DHFR) Inhibition: While DHFR is a known target for many heterocyclic compounds, the available research primarily focuses on related but distinct scaffolds like imidazo[2',1':2,3]thiazolo[4,5-d]pyridazine, which have shown potent DHFR inhibition with IC₅₀ values as low as 0.06 µM. nih.govresearchgate.net Specific DHFR inhibition data for the core imidazo[2,1-b]thiazole structure is less defined in the provided sources.
Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Microtubule Destabilization, EMT/PTK2/FAK Modulation)
The interaction of imidazo[2,1-b]thiazole derivatives with their molecular targets triggers significant changes in cellular pathways, often leading to anticancer effects.
Microtubule Destabilization, Cell Cycle Arrest, and Apoptosis: The most frequently cited mechanism of action is the inhibition of tubulin polymerization. nih.govnih.gov This disruption of the microtubule network leads to a halt in the cell division process. Flow cytometric analysis has consistently shown that these compounds cause cells to arrest in the G2/M phase of the cell cycle. nih.govnih.govnih.govresearchgate.net Prolonged cell cycle arrest ultimately triggers programmed cell death, or apoptosis. nih.govnih.gov The induction of apoptosis has been confirmed through various assays, including Annexin V-FITC staining, DNA fragmentation analysis, and the observed activation of caspase-3. nih.govnih.govjohnshopkins.edu
EMT/PTK2/FAK Modulation: Focal Adhesion Kinase (FAK), also known as PTK2, is a tyrosine kinase involved in cell migration, adhesion, and survival. nih.gov While direct modulation by the specific compound is not detailed, inhibitors of FAK and the related Pyk2 kinase, which share structural motifs with imidazo[2,1-b]thiazole, have been shown to regulate B-cell migration and adhesion, processes linked to the broader phenomenon of epithelial-mesenchymal transition (EMT). nih.gov
Receptor Binding Characterization
The characterization of receptor binding is integral to understanding the mechanism of action, particularly for kinase inhibitors. Molecular docking studies have been employed to visualize the interaction of imidazo[2,1-b]thiazole derivatives with their target receptors. For example, docking studies demonstrated that certain derivatives bind to the VEGFR-2 active site in a manner comparable to the established inhibitor sunitinib. researchgate.net Similarly, molecular modeling has shown that potent chalcone (B49325) conjugates interact and bind efficiently with the tubulin protein, corroborating the biochemical findings of microtubule destabilization. nih.gov
Signaling Cascade Interference
By inhibiting key enzymes like protein kinases, imidazo[2,1-b]thiazole derivatives can interfere with major intracellular signaling cascades that regulate cell fate. A primary example is the inhibition of Akt phosphorylation. nih.gov Akt is a central component of the PI3K/Akt/mTOR pathway, which is crucial for promoting cell growth, proliferation, and survival. By blocking Akt activation, these compounds can effectively shut down these pro-survival signals. Indeed, related imidazo[1,2-a]pyridine (B132010) compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis. nih.govresearchgate.net
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the imidazo[2,1-b]thiazole (B1210989) scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.
Derivatives of imidazo[2,1-b]thiazole have been docked against a variety of protein targets to explore their therapeutic potential. For instance, studies on related compounds have shown strong binding interactions with targets such as Dihydrofolate reductase (DHFR), a key enzyme in cancer and bacterial infections. sci-hub.se Molecular modeling has validated the high affinity of these compounds within the DHFR binding pocket, showing interactions with key residues like Arg22 and Phe31 through π-π stacking and hydrogen bonding. sci-hub.se Similarly, docking studies against Glypican-3 (GPC-3) protein, which is upregulated in hepatocellular carcinoma, have demonstrated that imidazo[2,1-b]thiazole derivatives exhibit strong binding interactions with low energy scores, suggesting their potential as anticancer agents. nih.gov
Other targets investigated for this class of compounds include HIV-1 protease, bacterial DNA gyrase B, and various kinases, highlighting the scaffold's versatility. researchgate.netnih.gov The pyridine (B92270) moiety, as present in 3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole, often plays a crucial role in forming hydrogen bonds or other key interactions within the active site of these targets. The insights gained from these simulations are vital for the rational design of more potent and selective inhibitors.
Table 1: Representative Molecular Docking Studies on Imidazo[2,1-b]thiazole Derivatives
| Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Therapeutic Area |
|---|---|---|---|---|
| Dihydrofolate reductase (DHFR) | Not Specified | Arg22, Phe31 | Not Specified | Anticancer |
| Glypican-3 (GPC-3) | Not Specified | Not Specified | Favorable low energy scores | Anticancer (Hepatocellular Carcinoma) |
| HIV-1 Protease | Not Specified | Not Specified | Dock scores up to -117 | Antiviral (HIV) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for their activity.
For the imidazo[2,1-b]thiazole and related imidazo[2,1-b] sci-hub.seresearchgate.netijper.orgthiadiazole series, QSAR studies have been successfully developed to predict their anticancer activity against various cell lines, including murine leukemia and human T-lymphocyte cells. ijper.orgresearchgate.net These models often employ descriptors related to the molecule's topology, electronic properties, and geometry.
The statistical methods used to generate these models include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). ijper.orgresearchgate.net High correlation coefficients (R²) and cross-validated correlation coefficients (Q²) from these studies indicate the robustness and predictive power of the generated models. ijper.orgresearchgate.net For example, QSAR models for 2,5,6-trisubstituted imidazo(2,1-b)-1,3,4-thiadiazoles have shown excellent statistical correlation with R² values of 0.99 and Q² values of 0.98. ijper.orgresearchgate.net These studies help in identifying key molecular fragments and properties that can be modified to enhance the desired biological activity, thereby guiding the synthesis of more potent analogs. researchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico methods provide a rapid and cost-effective way to predict these properties and assess the "drug-likeness" of a compound.
For imidazo[2,1-b]thiazole derivatives, computer-assisted ADMET studies have been performed to evaluate their pharmacokinetic profiles. sci-hub.se These predictions suggest that compounds based on this scaffold could have favorable properties such as good intestinal absorption and the ability to penetrate the blood-brain barrier. sci-hub.se Furthermore, predictions often indicate that these compounds are non-inhibitors of key metabolic enzymes like CYP2D6, which is important for avoiding drug-drug interactions. sci-hub.se The evaluation of physicochemical properties and compliance with rules like Lipinski's Rule of Five helps in the early identification of candidates with a higher probability of success in clinical development. semanticscholar.orgnih.gov
Table 2: Predicted ADME Properties for Representative Imidazo[2,1-b]thiazole Analogs
| Property | Predicted Value/Outcome | Implication |
|---|---|---|
| Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood Brain Barrier (BBB) Penetration | High | Potential for CNS-related applications |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of metabolic drug-drug interactions |
| Lipinski's Rule of Five | Compliant | Indicates good "drug-likeness" |
Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, electronic properties, and reactivity.
DFT calculations have been applied to thiazole (B1198619) and pyridine-containing heterocyclic compounds to understand their chemical reactivity. researchgate.netrsc.org These studies typically involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. rsc.org A smaller energy gap generally implies higher reactivity. Other calculated parameters include electronegativity, global hardness, and electrophilicity, which help in predicting how the molecule will interact with biological macromolecules. semanticscholar.org These theoretical calculations are essential for understanding the electronic basis of the observed biological activities and for designing molecules with optimized electronic properties.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to analyze the conformational changes that may occur upon binding.
For compounds containing thiazole and imidazole (B134444) rings, MD simulations have been employed to confirm the stability of binding modes predicted by molecular docking. nih.govresearchgate.netnih.gov These simulations, often run over nanoseconds, can reveal important details about the dynamics of the protein-ligand interaction. researchgate.net Analyses of the simulation trajectory, such as calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide information on the stability of the complex and the flexibility of different parts of the protein and ligand. nih.gov Hydrogen bond analysis throughout the simulation can also confirm the persistence of key interactions. These studies provide a more dynamic and realistic picture of the binding event compared to the static view offered by molecular docking alone. nih.gov
Analytical and Spectroscopic Characterization Techniques for 3 Methyl 6 Pyridin 2 Yl Imidazo 2,1 B Thiazole
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of newly synthesized compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and the connectivity of its atoms can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of 3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole is expected to show distinct signals corresponding to each unique proton environment. The methyl group protons would likely appear as a singlet in the upfield region. The protons on the imidazo[2,1-b]thiazole (B1210989) core and the pyridine (B92270) ring will resonate in the downfield aromatic region, with their specific chemical shifts and coupling patterns providing crucial information about their relative positions. For instance, in related N-pyridinyl acetamide (B32628) derivatives of imidazo[2,1-b]thiazole, the imidazole (B134444) proton signal appears as a singlet around δ 8.32 ppm, while pyridine protons are observed as multiplets between δ 6.87 and 8.70 ppm mdpi.com.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The methyl carbon will appear at a high field. The carbons of the fused heterocyclic system and the pyridine ring will resonate at a lower field. In analogous structures, the carbon atoms of the imidazo[2,1-b]thiazole moiety typically appear between δ 108 and δ 150 ppm, while the acetamide carbonyl carbon is observed further downfield at around δ 166 ppm mdpi.com.
Expected NMR Data for this compound
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH₃ | ~2.2 - 2.6 | Singlet | Methyl protons at C3 |
| Imidazole-H | ~8.3 - 8.7 | Singlet | H5 |
| Thiazole-H | ~7.1 - 7.5 | Singlet | H2 |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| CH₃ | ~15 - 25 | Methyl carbon at C3 |
| C2, C3, C5, C6, C7a | ~105 - 150 | Carbons of the imidazo[2,1-b]thiazole core |
| Pyridine Carbons | ~120 - 160 | Carbons of the pyridine ring |
Note: The table presents expected values based on analogous structures. Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its aromatic and heterocyclic components. Key expected peaks include C-H stretching vibrations for both the methyl group and the aromatic rings, and C=N and C=C stretching vibrations within the fused ring system and the pyridine ring researchgate.net. The region between 1400 and 1650 cm⁻¹ is particularly informative for the C=N and C=C stretching modes of the pyridine and thiazole (B1198619) rings researchgate.net.
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine, Imidazole, Thiazole) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |
| 1650 - 1550 | C=N Stretch | Imidazole, Thiazole, Pyridine |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS), often performed using a Quadrupole Time-of-Flight (Q-TOF) analyzer, can determine the mass with very high accuracy.
For this compound (C₁₁H₉N₃S), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimental value to confirm the molecular formula mdpi.com. The mass spectrum would show a prominent peak for the molecular ion or the protonated molecule, which would be consistent with a molecular weight of 215.28 g/mol . Fragmentation patterns observed in the MS/MS spectrum can provide further structural confirmation.
Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃S |
| Molecular Weight | 215.28 |
Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile organic compounds. For imidazo[2,1-b]thiazole derivatives, reverse-phase HPLC is commonly employed, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol uantwerpen.be. A pure sample of this compound would ideally yield a single, sharp peak in the chromatogram, and its purity can be quantified by the peak's area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. GC-MS can be used to confirm both the purity and the molecular weight of the compound simultaneously gdut.edu.cn.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined, confirming its connectivity and stereochemistry.
Studies on analogous structures, such as 6-(4-Chloro-phenyl)-3-methyl-imidazo[2,1-b]thia-zole, have shown that the fused imidazo[2,1-b]thiazole fragment is essentially planar nih.gov. The analysis would reveal key structural parameters like bond lengths, bond angles, and the dihedral angle between the plane of the imidazo[2,1-b]thiazole system and the pyridine ring. Furthermore, this technique elucidates intermolecular interactions in the solid state, such as π-π stacking, which influences the crystal packing nih.gov.
Typical Crystallographic Data
| Parameter | Description |
|---|---|
| Crystal System | The geometric shape of the unit cell (e.g., Monoclinic) |
| Space Group | The symmetry of the crystal structure |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity researchgate.net.
Elemental Analysis for C₁₁H₉N₃S
| Element | Theoretical % |
|---|---|
| Carbon (C) | 61.37 |
| Hydrogen (H) | 4.21 |
| Nitrogen (N) | 19.52 |
Future Research Directions and Therapeutic Advancement Potential
Exploration of Novel Biological Targets for 3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole Derivatives
While imidazo[2,1-b]thiazole (B1210989) derivatives have demonstrated activity against a range of established targets, a crucial avenue for future research lies in the identification and validation of novel biological targets. This exploration could unveil new therapeutic applications and provide solutions for diseases with unmet medical needs.
Researchers have successfully designed imidazo[2,1-b]thiazole analogs that act as selective inhibitors of cyclooxygenase-2 (COX-2), indicating their potential as anti-inflammatory agents. nih.govnih.gov Additionally, derivatives of the related benzo-[d]-imidazo-[2,1-b]-thiazole have shown promise as antimycobacterial agents by targeting enzymes such as pantothenate synthetase in Mycobacterium tuberculosis. rsc.orgnih.gov
Further investigations have revealed that imidazo[2,1-b]thiazole-based compounds can inhibit other key enzymes, including carbonic anhydrase II (hCA II), which is a target for various diseases like glaucoma and epilepsy. nih.gov In the realm of oncology, these derivatives have been explored as potential inhibitors of focal adhesion kinase (FAK), a crucial player in cancer cell survival and metastasis. The anticancer activity of some derivatives is also attributed to the inhibition of tubulin polymerization. researchgate.netacs.org The diverse range of known targets underscores the vast potential for identifying new molecular interactors for this versatile scaffold.
Design and Synthesis of Next-Generation Imidazo[2,1-B]thiazole Analogs with Enhanced Efficacy and Selectivity
A primary focus of future research is the rational design and synthesis of new generations of imidazo[2,1-b]thiazole analogs. The goal is to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will continue to be instrumental in guiding these efforts. nih.gov
For instance, in the development of COX-2 inhibitors, it was found that the nature and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring significantly influence both the potency and selectivity of the compounds. nih.govnih.gov Similarly, for antimycobacterial derivatives, specific substitutions on the phenyl moiety of benzo-[d]-imidazo-[2,1-b]-thiazole, such as a 4-nitro group, have been shown to enhance activity against Mycobacterium tuberculosis. rsc.orgnih.gov
Molecular hybridization, which involves combining the imidazo[2,1-b]thiazole core with other pharmacologically active moieties, is another promising strategy. researchgate.net This approach aims to create hybrid molecules with synergistic or additive effects, potentially leading to dual-acting therapeutic agents. The ease of synthetic feasibility of the imidazo[2,1-b]thiazole scaffold facilitates the generation of diverse chemical libraries for screening against various biological targets. nih.gov
| Compound ID | Target | Activity | Reference |
| 6a | COX-2 | IC50 = 0.08 µM | nih.govnih.gov |
| IT10 | Mycobacterium tuberculosis H37Ra | IC50 = 2.32 µM | rsc.orgnih.gov |
| IT06 | Mycobacterium tuberculosis H37Ra | IC50 = 2.03 µM | rsc.orgnih.gov |
Combination Therapies Involving Imidazo[2,1-B]thiazole Derivatives
The investigation of imidazo[2,1-b]thiazole derivatives in combination with existing therapeutic agents is a largely unexplored but potentially fruitful area of research. Combination therapies can offer several advantages, including increased efficacy, reduced toxicity, and the potential to overcome drug resistance.
Given the diverse mechanisms of action of imidazo[2,1-b]thiazole compounds, which include enzyme inhibition and disruption of cellular structures like microtubules, there is a strong rationale for exploring their use in combination with other anticancer agents. researchgate.net For example, a compound that inhibits a specific kinase could be combined with a cytotoxic agent to achieve a more profound antitumor effect. Further preclinical and clinical studies are warranted to identify synergistic drug combinations and optimal dosing regimens.
Development of Prodrug Strategies
To enhance the therapeutic index of imidazo[2,1-b]thiazole derivatives, the development of prodrug strategies is a viable approach. Prodrugs are inactive or less active precursors that are converted into the active drug in the body. This strategy can be employed to improve various pharmacokinetic properties, such as solubility, stability, and targeted delivery, thereby reducing off-target toxicity.
Future research could focus on designing prodrugs of potent imidazo[2,1-b]thiazole compounds that are activated by specific enzymes or conditions prevalent in the target tissue, such as the tumor microenvironment. This would ensure that the active drug is released preferentially at the site of action, maximizing its therapeutic effect while minimizing systemic exposure.
Advanced Preclinical Models for Therapeutic Validation
To bridge the gap between promising in vitro results and clinical efficacy, the use of advanced preclinical models for the therapeutic validation of imidazo[2,1-b]thiazole derivatives is essential. While initial screening in cell lines provides valuable information, these models often fail to recapitulate the complexity of human diseases.
Future studies should incorporate more physiologically relevant models, such as patient-derived xenografts (PDXs), three-dimensional (3D) organoid cultures, and genetically engineered animal models. These advanced models can provide more accurate predictions of a drug's efficacy and toxicity in humans, thereby facilitating the selection of the most promising candidates for clinical development.
Elucidation of Resistance Mechanisms and Strategies to Overcome Them
As with any therapeutic agent, the development of drug resistance is a significant challenge. A critical area for future research is the elucidation of potential mechanisms of resistance to imidazo[2,1-b]thiazole derivatives. Understanding how cancer cells or pathogenic microorganisms might evade the effects of these compounds is crucial for developing strategies to overcome resistance.
This could involve identifying mutations in the drug target that prevent binding, the upregulation of drug efflux pumps, or the activation of alternative signaling pathways. Once these mechanisms are understood, rational strategies can be designed to circumvent them. This may include the development of next-generation inhibitors that are effective against resistant mutants or the use of combination therapies that target multiple pathways simultaneously. A multi-target approach could be a key strategy to overcome potential resistance mechanisms. researchgate.net
Opportunities for Repurposing Existing Imidazo[2,1-B]thiazole Compounds
The broad spectrum of biological activities reported for the imidazo[2,1-b]thiazole scaffold presents significant opportunities for drug repurposing. nih.govnih.gov Existing compounds that may have been initially developed for one therapeutic indication could be screened for efficacy in other diseases.
The diverse pharmacological profile of this class of compounds, which includes anticancer, anti-inflammatory, antimicrobial, antiviral, and anthelmintic activities, suggests that a single compound may have multiple therapeutic applications. nih.govdntb.gov.ua Systematic screening of existing libraries of imidazo[2,1-b]thiazole derivatives against a wide range of biological targets and disease models could lead to the rapid identification of new therapeutic uses for these versatile molecules.
Q & A
Q. What are the primary synthetic routes for 3-methyl-6-(pyridin-2-yl)imidazo[2,1-b]thiazole, and how do reaction conditions influence yield?
The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, heating 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole with 4-iodo-2-(methylthio)pyrimidine in the presence of palladium acetate, cesium carbonate, and triphenylphosphine yields methylthiopyrimidinyl derivatives . Substituent placement (e.g., pyridinyl groups) requires precise temperature control (80–120°C) and inert atmospheres to avoid side reactions. Yield optimization often involves varying catalyst loading (5–10 mol%) and reaction time (12–24 hours) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry of the pyridinyl and methyl groups.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula.
- HPLC-PDA : Purity assessment (>95% typically required for biological studies).
X-ray crystallography, as demonstrated for analogous imidazo[2,1-b]thiazole derivatives, resolves ambiguities in stereochemistry .
Q. How do structural modifications (e.g., substituent variations) affect physicochemical properties?
Introducing electron-withdrawing groups (e.g., halogens) on the pyridinyl ring increases polarity, improving aqueous solubility but reducing membrane permeability. Methyl groups at the 3-position enhance metabolic stability by steric hindrance . Systematic structure-property relationship (SPR) studies using logP measurements and solubility assays are recommended .
Q. What are the standard protocols for purification of this heterocycle?
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Size-exclusion chromatography (SEC) : For separating oligomeric byproducts .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic regions for targeted functionalization. Reaction path searches using software like GRRM or AFIR optimize synthetic routes . Molecular docking against enzymes (e.g., lanosterol-14α-demethylase) prioritizes derivatives with strong binding affinities .
Q. What biological targets are plausible for this compound, and how are activity assays designed?
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) via microbroth dilution (MIC determination).
- Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms.
Triazole-fused analogs show enhanced antifungal activity by disrupting ergosterol biosynthesis .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions often arise from substituent positioning. For instance, 6-(pyridin-3-yl) analogs may exhibit lower potency than 6-(pyridin-2-yl) derivatives due to altered hydrogen-bonding patterns. Validate results using orthogonal assays (e.g., SPR vs. enzymatic activity) and control for batch-to-batch purity variations .
Q. What strategies enable the fusion of additional heterocycles (e.g., triazoles) to the imidazo[2,1-b]thiazole core?
Q. How does X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal analysis reveals non-covalent interactions (e.g., π-stacking between pyridinyl and thiazole rings) that influence packing and stability. For example, imidazo[2,1-b]thiazole derivatives exhibit planar geometries, critical for π-π interactions in enzyme binding pockets .
Q. What advanced techniques optimize reaction scalability and reproducibility?
- Flow chemistry : Continuous synthesis reduces batch variability.
- DoE (Design of Experiments) : Identifies critical parameters (e.g., temperature, stoichiometry) via multivariate analysis.
ICReDD’s computational-experimental feedback loop reduces optimization time by 40–60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
